N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15ClN6O2S and its molecular weight is 426.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the pharmacological properties, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C₁₈H₁₈ClN₅O₂S
- Molecular Weight : 385.89 g/mol
- IUPAC Name : this compound
The compound features a chloro-substituted methoxyphenyl group and a thioacetamide moiety linked to a pyridinyl-triazole structure, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. The mechanism often involves inhibition of key enzymes involved in cancer cell proliferation. For instance, triazole derivatives have been shown to inhibit tubulin polymerization and induce apoptosis in various cancer cell lines.
In a study evaluating the anticancer effects of similar triazole derivatives, compounds demonstrated IC50 values in the low micromolar range against several cancer types, suggesting that this compound may also exhibit potent anticancer activity .
Antimicrobial Activity
The 1,2,4-triazole ring is recognized for its antimicrobial properties. Various studies have reported that triazole derivatives show efficacy against both Gram-positive and Gram-negative bacteria. The compound's thioacetamide moiety could enhance its interaction with bacterial enzymes or membranes, potentially increasing its antimicrobial potency.
For example, compounds with similar structures have been tested against pathogens like Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Structural Feature | Impact on Activity |
---|---|
Chloro Group | Enhances lipophilicity and cellular uptake |
Methoxy Group | Increases solubility and bioavailability |
Thio Group | Improves binding affinity to target enzymes |
Pyridine Ring | Contributes to receptor selectivity |
These modifications can lead to improved pharmacokinetic profiles and enhanced efficacy against specific biological targets.
Case Studies
- Anticancer Efficacy : A study on triazole-thioamide derivatives revealed that modifications similar to those in this compound exhibited significant cytotoxicity against human breast cancer cells with IC50 values ranging from 0.5 to 5 μM .
- Antimicrobial Screening : Another investigation assessed the antimicrobial activity of related triazole compounds against multi-drug resistant strains of E. coli and Klebsiella pneumoniae, reporting MIC values as low as 0.25 μg/mL for certain derivatives .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c1-28-15-3-2-13(20)10-14(15)22-17(27)11-29-18-5-4-16-23-24-19(26(16)25-18)12-6-8-21-9-7-12/h2-10H,11H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRDBBIBIZLEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.